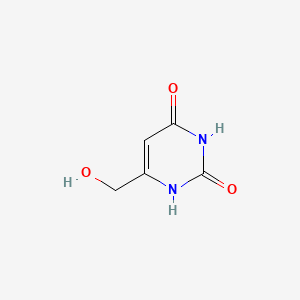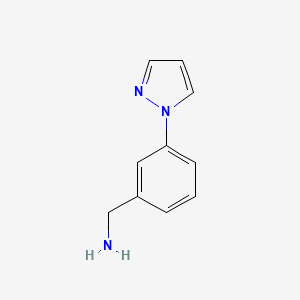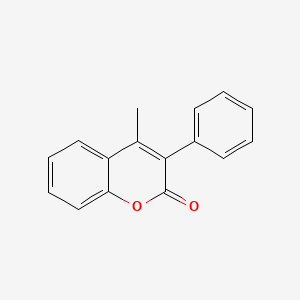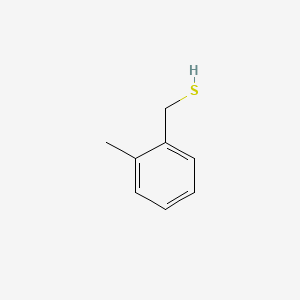
6-(羟甲基)尿嘧啶
描述
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)uracil includes two steps: synthesis of orotaldehyde and reduction of orotaldehyde to 6-(Hydroxymethyl)uracil . The orotaldehyde was prepared by Kwang-Yuen’s method . One-pot organic synthesis processes using a single solvent were used for the synthesis of drug analogues of Uracil .Molecular Structure Analysis
The InChI code of 6-(Hydroxymethyl)uracil is 1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) . The InChI key is JVZRLPFSWSIONO-UHFFFAOYSA-N .Chemical Reactions Analysis
The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione was formed in EtOH in addition to the usual products (in dioxane) .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)uracil is a solid substance that should be stored at a temperature between 28°C .科学研究应用
DNA损伤和修复研究
6-(羟甲基)尿嘧啶一直是氧化DNA损伤研究的焦点。Djuric等人(1991年)开发了一种使用气相色谱-质谱检测法定量DNA中5-(羟甲基)尿嘧啶的方法。这种方法有助于分析氧化DNA损伤,并对理解DNA修复机制至关重要(Djuric, Luongo, & Harper, 1991)。
抑制DNA合成
该化合物已被研究其在抑制DNA合成中的作用。例如,Coulter和Cozzarelli(1975年)研究了6-(对-羟基苯基肼基)尿嘧啶的结构,这是一种抗菌剂,通过抑制DNA聚合酶III在枯草杆菌中阻断DNA合成(Coulter & Cozzarelli, 1975)。Fields和Yasbin(1980年)还发现6-(对-羟基偶氮基)尿嘧啶特异性地抑制革兰氏阳性菌中的DNA聚合酶III(Fields & Yasbin, 1980)。
放射解离研究
Mittag等人(1990年)研究了5-羟甲基-[羟甲基3 H]尿嘧啶的自发放射解离,为了解该化合物在放射性条件下的分解和稳定性提供了见解。这项研究对于理解羟甲基尿嘧啶衍生物在放射标记研究中的行为至关重要(Mittag, Noll, & Grosse, 1990)。
碳环核苷酸的合成
在有机化学领域,类似(±)-trans-1-[2-(羟甲基)环戊基甲基]尿嘧啶的碳环核苷酸的合成一直是研究的课题。Santana等人(1999年)报告了这些化合物合成的稍短路线,有助于新型核苷酸的开发(Santana, Teijeira, & Uriarte, 1999)。
光催化研究
Zhao等人(2014年)探讨了TiO2光催化6-羟甲基尿嘧啶作为强效蓝藻毒素环螺毒素的模型化合物。这项研究对于理解类似化合物在光催化条件下的降解途径至关重要(Zhao, Pelaez, Dionysiou, Pillai, Byrne, & O’Shea, 2014)。
作用机制
Target of Action
6-(Hydroxymethyl)uracil is a derivative of uracil, a component of RNA. It is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides), which play an important role in mechanisms of metabolism and heredity . Therefore, it is likely that 6-(Hydroxymethyl)uracil interacts with the same molecular targets as uracil.
Mode of Action
It is known that uracil derivatives can exhibit a broad spectrum of pharmacological activity due to their structural affinity for endogenous pyrimidine bases . It is plausible that 6-(Hydroxymethyl)uracil interacts with its targets in a similar manner.
Biochemical Pathways
For example, uracil is a key component in the synthesis of RNA and DNA, and plays a crucial role in protein synthesis and cell division . It is likely that 6-(Hydroxymethyl)uracil, being a derivative of uracil, may affect similar biochemical pathways.
Result of Action
It is known that uracil and its derivatives can exhibit antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, antiviral, and other types of activity . It is plausible that 6-(Hydroxymethyl)uracil may have similar effects.
属性
IUPAC Name |
6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRLPFSWSIONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176649 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22126-44-9 | |
| Record name | 6-(Hydroxymethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(HYDROXYMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the photocatalysis of 6-(Hydroxymethyl)uracil?
A1: 6-(Hydroxymethyl)uracil serves as a model compound for Cylindrospermopsin, a potent cyanotoxin. [] Understanding the photocatalytic degradation of 6-(Hydroxymethyl)uracil can provide insights into potential methods for removing Cylindrospermopsin from contaminated water sources. [] This is crucial due to the health risks associated with Cylindrospermopsin exposure.
Q2: What methods have been explored for the photocatalytic degradation of 6-(Hydroxymethyl)uracil?
A2: Researchers have investigated the use of titanium dioxide (TiO2) as a photocatalyst for degrading 6-(Hydroxymethyl)uracil under both UV and visible light irradiation. [] This approach explores a potentially sustainable and environmentally friendly method for cyanotoxin removal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)


![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)

![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)





